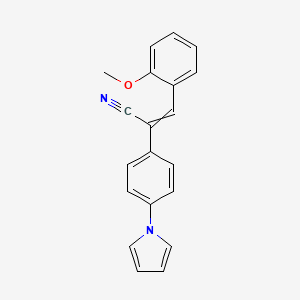
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group, a pyrrolylphenyl group, and a propenenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (Z)-3-(2-methoxyphenyl)-2-propenenitrile.
Aldol Condensation: The next step involves the aldol condensation reaction between (Z)-3-(2-methoxyphenyl)-2-propenenitrile and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or aldehydes.
Substitution: Corresponding substituted phenyl derivatives.
科学的研究の応用
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acrylonitrile: A structurally similar compound with an acrylonitrile moiety instead of a propenenitrile moiety.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]propionitrile: A structurally similar compound with a propionitrile moiety instead of a propenenitrile moiety.
Uniqueness
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is unique due to its specific spatial arrangement (Z-configuration) and the presence of both methoxyphenyl and pyrrolylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C20H16N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H16N2O/c1-23-20-7-3-2-6-17(20)14-18(15-21)16-8-10-19(11-9-16)22-12-4-5-13-22/h2-14H,1H3 |
InChIキー |
BCLWFCFUEDKSQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















